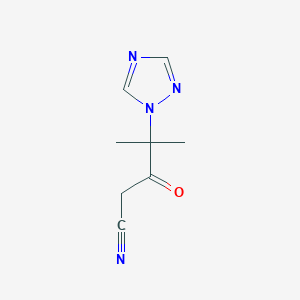

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is a chemical compound with the molecular formula C8H10N4O It features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-pentanenitrile with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mecanismo De Acción

The mechanism of action of 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole: A core structure in many biologically active compounds.

4-methyl-3-oxo-pentanenitrile: A precursor in the synthesis of the target compound.

1H-1,2,4-triazole-3-thiol: Another triazole derivative with similar applications.

Uniqueness

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications .

Actividad Biológica

4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile (CAS No. 320420-58-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound's structure incorporates a triazole ring, which is known for conferring various pharmacological properties. This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N4O |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | This compound |

The primary mechanism of action for this compound involves its interaction with cytochrome P450 enzymes. Specifically, it targets the heme protein that facilitates the 14α-demethylation of lanosterol, a crucial step in ergosterol biosynthesis in fungi. By inhibiting this pathway, the compound disrupts cell membrane integrity in fungal cells, leading to their death.

Biochemical Pathways

The inhibition of ergosterol biosynthesis is pivotal for the antifungal activity of this compound. Ergosterol is essential for maintaining fungal cell membrane structure and function; thus, its disruption can lead to increased permeability and cell lysis.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit favorable pharmacokinetic profiles. They are often well absorbed and demonstrate good bioavailability, making them suitable candidates for therapeutic applications .

Antifungal Activity

The compound has shown promising antifungal activity against various fungal strains. Its mechanism primarily involves the inhibition of ergosterol synthesis, which is critical for fungal cell membrane stability. Studies have demonstrated its effectiveness against common pathogens such as Candida albicans and Aspergillus species .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

- Anticancer Activity : A study evaluated a series of triazole-based compounds against human cancer cell lines (MCF-7, SW480, A549). Results indicated significant antiproliferative effects attributed to structural modifications around the triazole ring .

- Antifungal Efficacy : Research highlighted that triazole derivatives effectively inhibit fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis. This class of compounds is increasingly recognized for its potential as antifungal agents in clinical settings .

- Molecular Docking Studies : Molecular docking studies have been conducted to assess the binding affinity of triazole derivatives to enzyme targets relevant to their biological activity. High binding affinities were noted for several compounds against bacterial enzymes, suggesting potential antibacterial applications .

Propiedades

IUPAC Name |

4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-8(2,7(13)3-4-9)12-6-10-5-11-12/h5-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDOZOMKYTXVNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CC#N)N1C=NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363281 |

Source

|

| Record name | 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320420-58-4 |

Source

|

| Record name | 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.